molecular formula C12H13NO5S B11970560 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

Cat. No.: B11970560
M. Wt: 283.30 g/mol
InChI Key: DAJSWCOZFAGYFJ-SNAWJCMRSA-N
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Description

This compound is a structurally complex molecule featuring a thienyl ring substituted with methoxycarbonyl and dimethyl groups, linked via an amino group to a 4-oxo-2-butenoic acid moiety. For instance, methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate (, ID 39) shares the 4,5-dimethyl-2-thienylamino-4-oxobutanoate backbone but replaces methoxycarbonyl with aminocarbonyl, suggesting variability in functional group substitutions and their effects on reactivity and bioactivity .

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

(E)-4-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO5S/c1-6-7(2)19-11(10(6)12(17)18-3)13-8(14)4-5-9(15)16/h4-5H,1-3H3,(H,13,14)(H,15,16)/b5-4+

InChI Key

DAJSWCOZFAGYFJ-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor, which undergoes a series of functional group transformations to introduce the methoxycarbonyl and amino groups. The final step often involves the formation of the butenoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Thienyl Ring Formation

The thienyl ring is typically synthesized via cyclization or substitution reactions. For example, the methoxycarbonyl group (COOCH₃) and methyl substituents (4,5-dimethyl) are introduced through electrophilic substitution or Friedel-Crafts alkylation of a thiophene precursor.

Coupling with Amino Acid Moiety

The butenoic acid backbone (4-oxo-2-butenoic acid) is linked to the thienyl amine via amide bond formation. This step often employs coupling agents like dicyclohexylcarbodiimide (DCC) under acidic or basic conditions to activate the carboxylic acid group.

Microwave-Assisted Methods

For analogous 4-oxo-2-butenoic acids, microwave-assisted aldol condensation between glyoxylic acid and methyl ketones has been reported. While not directly applied to this compound, similar conditions (e.g., tosic acid or pyrrolidine catalysts) may facilitate efficient synthesis of the butenoic acid core .

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Amide Bond Formation : The amino group reacts with carboxylic acid derivatives (e.g., esters, acids) to form amides. This is often catalyzed by coupling agents like DCC.

  • Ester Hydrolysis : The methoxycarbonyl group (COOCH₃) undergoes hydrolysis under basic or acidic conditions to yield the carboxylic acid moiety.

  • Conjugate Addition : The α,β-unsaturated ketone (4-oxo-2-butenoic acid) undergoes Michael addition with nucleophiles (e.g., amines, enolates) under basic conditions.

Reaction Conditions and Yields

Reaction Type Reagents/Catalysts Conditions Yield Source
Amide Formation DCC, DMF, triethylamineRoom temperature, 12–24 hModerate
Ester Hydrolysis NaOH (aq), H₂O, THFReflux, 4–6 hHigh
Conjugate Addition NaOH (aq), MeOH0°C to room temperatureVariable
Microwave-Assisted Glyoxylic acid, methyl ketoneMicrowave, 5–10 minExcellent

Amino Group

  • Acylation : Reacts with acyl chlorides or anhydrides to form substituted amides.

  • Alkylation : Undergoes nucleophilic substitution with alkyl halides under basic conditions.

Keto Group

  • Nucleophilic Addition : Reacts with hydrazines, Grignard reagents, or enolates to form β-hydroxy derivatives.

  • Enolate Formation : Generates enolates in basic conditions for subsequent alkylation or aldol reactions.

Thienyl Ring

  • Electrophilic Substitution : Reacts with nitration, bromination, or acetylation at the activated positions (e.g., para to methoxycarbonyl).

  • Coordination Chemistry : Participates in metal-mediated coupling reactions (e.g., Suzuki or Sonogashira).

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid. For instance, derivatives of 2-amino-4-aryl-5-oxo-pyrano compounds were tested against various human tumor cell lines, revealing significant antiproliferative activities with IC50 values in the low micromolar range. Some derivatives demonstrated targeted effects on cancer cells by disrupting microtubule formation and inducing G2/M cell cycle arrest .

CompoundCell LineIC50 (μM)Mechanism
1aHT-290.5Microtubule disruption
1bA5491.0Centrosome de-clustering
1cMCF70.8Antiangiogenic effects

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of related compounds. For example, derivatives synthesized from similar structural frameworks have shown promising results against various bacterial strains and fungi. The synthesis of compounds through reactions involving hydrazines has led to the discovery of new antimicrobial agents .

Organic Electronics

The unique electronic properties of thienyl compounds make them suitable for applications in organic electronics. Research has explored their use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of thienyl groups enhances charge transport properties and stability, which are critical for device performance .

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions has been investigated for drug delivery applications. By modifying its structure to enhance solubility and bioavailability, researchers aim to create effective carriers for targeted drug delivery systems .

Case Study 1: Anticancer Compound Development

In a study examining a series of pyrano derivatives, researchers identified that specific modifications led to enhanced anticancer activity against melanoma cells. The study highlighted how structural variations influenced biological activity, emphasizing the importance of thienyl groups in achieving desired effects .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis protocol was developed for obtaining various derivatives of the target compound. The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the structural integrity and potential reactivity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

(a) Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate (, ID 39)

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Key Features: Substitution at the thienyl ring with aminocarbonyl instead of methoxycarbonyl.

(b) (2Z)-4-Methoxy-4-oxobut-2-enoic Acid ()

  • Molecular Formula : C₅H₆O₄
  • Key Features: Simplified oxo-butenoic acid backbone without thienyl substitution.
  • Applications : Serves as a precursor in synthetic chemistry due to its α,β-unsaturated ketone structure, which is reactive in conjugate additions .

(c) 3-Hydroxy-4-Methoxycinnamic Acid ()

  • Molecular Formula : C₁₀H₁₀O₄
  • Key Features: Aromatic ring with hydroxyl and methoxy substituents; lacks the thienyl-amino-oxo-butenoic acid framework.
  • Applications : Used as a reference standard in pharmacological and cosmetic research, highlighting the importance of aromatic substituents in bioactivity .

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight Applications
Target Compound Methoxycarbonyl, thienyl, oxo-butenoic acid ~285* (estimated) Synthetic intermediates, bioactivity studies
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate Aminocarbonyl, thienyl, oxo-butenoic acid 284.33 Pharmaceutical intermediates
(2Z)-4-Methoxy-4-oxobut-2-enoic acid α,β-unsaturated ketone, carboxylic acid 130.10 Synthetic precursor
3-Hydroxy-4-methoxycinnamic acid Hydroxyl, methoxy, cinnamic acid 194.18 Pharmacological research, cosmetics

*Estimated based on structural similarity to ID 37.

Biological Activity

The compound 4-((3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid , also known by its CAS number 295347-56-7, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H15NO5SC_{13}H_{15}NO_5S. Its structure includes a thienyl group that contributes to its biological properties. The presence of the oxo and amino functional groups suggests potential reactivity with biological targets.

Anticancer Properties

Research indicates that derivatives of compounds similar to 4-((3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid exhibit significant anticancer activity. The 1,3,4-oxadiazole scaffold, related to this compound, has been shown to interact with various cellular targets involved in cancer proliferation:

  • Mechanisms of Action : These compounds often inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell viability. They also target telomerase activity, which is crucial for cancer cell immortality .

Antimicrobial Activity

The compound shows promising results against various microbial strains. Studies have highlighted the effectiveness of similar thienyl-based compounds in inhibiting bacterial growth and fungal infections. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the cytotoxic effects of related thienyl compounds on several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different lines. The study emphasized the role of structural modifications in enhancing bioactivity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thienyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxycarbonyl group significantly improved antibacterial efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .

In Vitro Studies

In vitro assays have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed an increase in early apoptotic cells when treated with concentrations above 20 µM .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that the introduction of electron-withdrawing groups on the thienyl moiety enhances the compound's potency. Conversely, bulky substituents were found to decrease biological activity due to steric hindrance .

Data Tables

Biological Activity IC50 (µM) Mechanism
Cancer Cell Lines10 - 30Inhibition of thymidylate synthase
Gram-positive Bacteria<10Disruption of cell membrane
Gram-negative Bacteria<10Interference with metabolic pathways

Q & A

Q. What are the key spectroscopic methods for characterizing the structure of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid?

  • Methodological Answer : Structural confirmation relies on 1H^1H-NMR and 13C^{13}C-NMR to resolve the thienyl, methoxycarbonyl, and conjugated enoic acid moieties. For example, 1H^1H-NMR signals for the thiophene protons typically appear at δ 6.8–7.2 ppm, while the α,β-unsaturated carbonyl group shows a distinct doublet in the δ 6.0–6.5 ppm range (Z-configuration) . IR spectroscopy confirms the presence of carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and NH/OH vibrations (~3200–3500 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A two-step synthesis is often employed:

Friedel-Crafts acylation : Maleic anhydride reacts with substituted thiophenes to form (E)-4-aryl-4-oxo-2-butenoic acid intermediates. Steric hindrance from the 4,5-dimethyl groups on the thienyl ring requires optimized reaction temperatures (45–60°C) to prevent side reactions .

Amination : The intermediate undergoes nucleophilic attack by 3-(methoxycarbonyl)-4,5-dimethyl-2-thienylamine. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield due to solubility differences in the enoic acid product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural validation?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism (e.g., enol-keto forms) or stereochemical ambiguity. Strategies include:
  • Variable Temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying splitting patterns .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict chemical shifts and coupling constants to validate experimental data .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks, though crystal growth may require slow evaporation in mixed solvents (e.g., MeOH/CHCl3_3) .

Q. What experimental designs are optimal for assessing its biological activity as a thymidylate synthase inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant human thymidylate synthase (hTS) in a spectrophotometric assay monitoring dUMP→dTMP conversion. IC50_{50} values are determined by varying inhibitor concentrations (0.1–100 µM) and measuring NADPH oxidation at 340 nm .
  • Cell-Based Studies : Pair with fluorouracil (5-FU) in colorectal cancer cell lines (e.g., HCT-116) to evaluate synergy. Pre-treat cells with the compound (24 h) before 5-FU exposure, and quantify apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can synthetic routes be optimized to address low yields from steric hindrance?

  • Methodological Answer :
  • Catalytic Systems : Use Lewis acids like ZnCl2_2 or Sc(OTf)3_3 to activate the thienylamine nucleophile, reducing reaction time from 24 h to 6 h .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min) while minimizing decomposition of the α,β-unsaturated carbonyl group .
  • Protecting Groups : Temporarily protect the methoxycarbonyl group with tert-butyl esters to reduce steric bulk during amination .

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